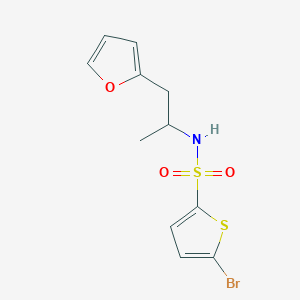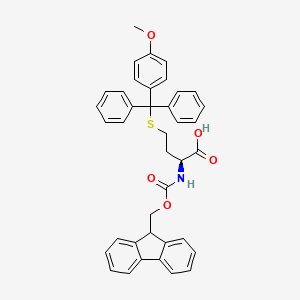
Fmoc-L-HCys(Mmt)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-L-HCys(Mmt)-OH” is an amino acid-based chemical compound derived from cysteine . It is also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-((4-methoxyphenyl)diphenylmethyl)-L-cysteine . It is widely utilized in scientific research, with applications spanning peptide and protein synthesis, synthetic organic chemistry, drug-like molecule preparation, and biopharmaceutical production .
Synthesis Analysis
The synthesis of “Fmoc-L-HCys(Mmt)-OH” involves the use of Fmoc SPPS (Solid Phase Peptide Synthesis) . The trityl group is particularly recommended for routine synthesis of cysteinyl peptide containing free thiol groups, as it is labile to TFA (trifluoroacetic acid) and is therefore removed during the normal cleavage procedure . The peptide is initially obtained in the reduced monomeric form but, if required, can be readily converted to a dimeric or cyclic disulfide bonded form by oxidation .Molecular Structure Analysis
The molecular formula of “Fmoc-L-HCys(Mmt)-OH” is C38H33NO5S . Its molecular weight is 615.73 .Chemical Reactions Analysis
“Fmoc-L-HCys(Mmt)-OH” safeguards the cysteine residue from undesired side reactions during peptide and protein synthesis . It is used in the synthesis of peptides containing Cys, which can exist in either reduced (sulfhydryl) or oxidized inter/intra chain disulfide bonded forms .科学的研究の応用
Peptide Synthesis
Fmoc-L-HCys(Mmt)-OH is used in the synthesis of peptides. The Fmoc group is used as a temporary protecting group for the amino group during peptide synthesis . It can be removed under mild basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .
Protein Semisynthesis
The compound is also used in protein semisynthesis, a method that combines traditional peptide synthesis with recombinant DNA technology. This approach allows for the incorporation of unnatural amino acids or post-translational modifications into proteins .
Protein Labelling
Fmoc-L-HCys(Mmt)-OH can be used for protein labelling in vitro and in vivo. The Mmt group can be selectively removed under mild acidic conditions, revealing a free thiol group that can react with a variety of labels .
Gelation Capability
A series of symmetrical peptidomimetics based on cysteine-modified cyclo (L-Lys-L-Lys)s were synthesized, and their gelation capability in organic solvents was dominated by Fmoc and Trt protecting groups . The Fmoc groups promoted the formation of thermo-reversible organogels in a number of organic solvents .
Self-Assembly of Organogelators
The hydrogen bonding and π-π stacking play as major driving forces for the self-assembly of these organogelators . A β-turn secondary structure was deduced for the organogel by virtue of X-ray diffraction, FT-IR and circular dichroism (CD) measurements .
Development of Bioactive Peptidomimetics
Fmoc-L-HCys(Mmt)-OH can be used in the development of bioactive peptidomimetics. These are compounds that mimic the biological activity of peptides but have improved stability and bioavailability .
作用機序
Target of Action
Fmoc-L-HCys(Mmt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The role of this compound is to protect the cysteine thiol group during the synthesis process, facilitating the creation of complex disulfide-rich peptides .
Mode of Action
Fmoc-L-HCys(Mmt)-OH operates by protecting the cysteine thiol group during the peptide synthesis process . This protection is crucial as it prevents unwanted reactions from occurring during the synthesis process. Once the peptide synthesis is complete, the protecting group can be removed, revealing the original cysteine thiol group .
Biochemical Pathways
The use of Fmoc-L-HCys(Mmt)-OH in peptide synthesis involves a biochemical pathway known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound plays a crucial role in this pathway by protecting the cysteine thiol group, enabling the synthesis of complex peptides .
Pharmacokinetics
The use of Fmoc-L-HCys(Mmt)-OH allows for the precise control over the peptide synthesis process, which can influence the final structure and, therefore, the bioavailability of the synthesized peptides .
Result of Action
The use of Fmoc-L-HCys(Mmt)-OH results in the successful synthesis of complex disulfide-rich peptides . These peptides can have a variety of molecular and cellular effects, depending on their specific amino acid sequence. The precise control over the synthesis process afforded by Fmoc-L-HCys(Mmt)-OH allows for the creation of peptides with specific desired effects .
Action Environment
The efficacy and stability of Fmoc-L-HCys(Mmt)-OH can be influenced by various environmental factors. For instance, the choice of solvents used in the peptide synthesis process can impact the effectiveness of the compound .
将来の方向性
The future directions of “Fmoc-L-HCys(Mmt)-OH” could involve its continued use in scientific research, particularly in the field of peptide and protein synthesis . Its role as a protecting group makes it a valuable tool in scientific investigations, offering insights into various aspects of biological processes and molecular interactions .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)-diphenylmethyl]sulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO5S/c1-44-30-22-20-29(21-23-30)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)46-25-24-36(37(41)42)40-38(43)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,40,43)(H,41,42)/t36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIDVOXNTFAMDB-BHVANESWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

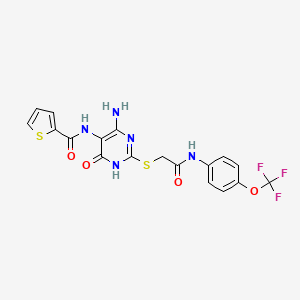
![N-[Cyclobutyl-(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2431282.png)
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2431283.png)


![N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2431288.png)
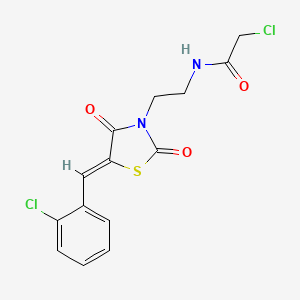
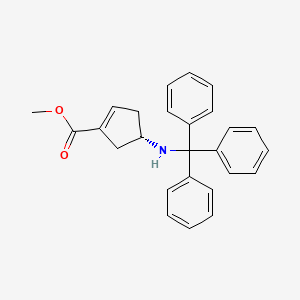
![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)
![8-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2431297.png)
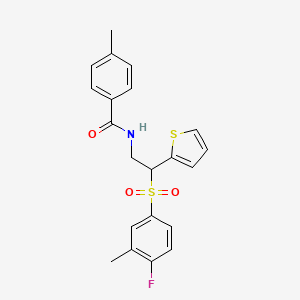
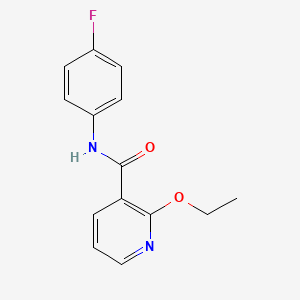
![5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide](/img/structure/B2431300.png)
